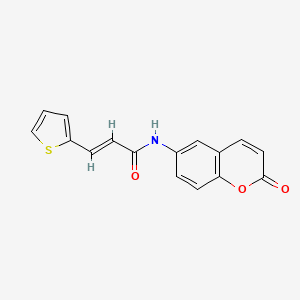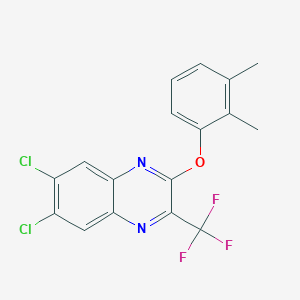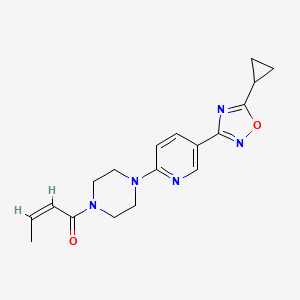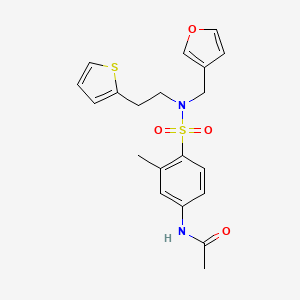
6-methyl-4-((1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-4-((1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C14H15NO5S2 and its molecular weight is 341.4. The purity is usually 95%.
BenchChem offers high-quality 6-methyl-4-((1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-4-((1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
This compound exhibits promising anticancer potential due to its unique chemical structure. Researchers have investigated its effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Preliminary studies suggest that it interferes with cancer cell growth and induces apoptosis (programmed cell death). Further exploration is needed to understand its precise mechanisms and potential clinical applications .
Proteolysis Targeting Chimeras (PROTACs)
The compound’s unique structure makes it suitable for PROTAC development. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to specific target proteins, leading to their degradation via the proteasome pathway. Researchers have explored this compound as a potential PROTAC, aiming to selectively degrade disease-associated proteins. It could revolutionize drug development by targeting “undruggable” proteins .
Imidazole-Based Drug Design
Imidazole-containing compounds have been widely studied for drug development. The imidazole ring confers diverse pharmacological activities. Researchers have synthesized derivatives of this compound, exploring their interactions with various biological targets. Imidazole-based drugs often exhibit good bioavailability and metabolic stability .
Carboxylic Acid Derivatives
The compound contains a carboxylic acid moiety, which is essential for drug design. Carboxylic acids serve as building blocks for various drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs), antivirals, and antifungals. Researchers have investigated its potential as a carboxylic acid-based drug scaffold .
Metabolic Pathways and Pharmacokinetics
Understanding the compound’s metabolism and pharmacokinetics is crucial for drug development. Researchers have explored its stability, distribution, and elimination in preclinical models. Pharmacokinetic studies provide insights into dosing regimens and potential side effects.
Eigenschaften
IUPAC Name |
6-methyl-4-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-9-5-11(6-13(16)19-9)20-12-7-15(8-12)22(17,18)14-4-3-10(2)21-14/h3-6,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFXKTUPZSCFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-((1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide](/img/structure/B2837431.png)


![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2837439.png)
![(5R,7S)-5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2837440.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2837444.png)
![(1R,2R,4'S,5R,6R,10S,11S,14S)-11-(Furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,10-dimethyl-4'-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecane-6,5'-oxane]-2',3,13-trione](/img/structure/B2837445.png)


![3-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2837450.png)
![1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one](/img/structure/B2837451.png)
![5-Bromo-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2837452.png)
